molecular formula C7H13NO2 B2676988 cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole CAS No. 152139-64-5

cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole

Cat. No.: B2676988
CAS No.: 152139-64-5
M. Wt: 143.186
InChI Key: XZYBWCDJMBCCJX-OLQVQODUSA-N
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Description

. This compound is characterized by its unique structure, which includes a dioxolane ring fused to a pyrrole ring, making it an interesting subject for scientific studies.

Preparation Methods

The synthesis of cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole involves several steps. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with a suitable pyrrole derivative under acidic conditions to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole can be compared with similar compounds such as:

    (3aR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol: This compound has a similar dioxolane ring but differs in the substitution pattern and biological activity.

    5-benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole: This compound includes a benzyl group, which may confer different chemical and biological properties.

Properties

IUPAC Name

(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)9-5-3-8-4-6(5)10-7/h5-6,8H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBWCDJMBCCJX-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CNCC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CNC[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152139-64-5
Record name rac-(3aR,6aS)-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
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